Brinzolamide

Carbonic Anhydrase Inhibition Enzyme Kinetics Glaucoma Pharmacology

Brinzolamide (CAS 138890-50-3) is the chiral (4R)-enantiomer CA-II inhibitor with sub-nanomolar Ki (0.13 nM) and >425-fold selectivity over CA-I, making it the definitive tool for aqueous humor dynamics. Unlike dorzolamide, it is an ophthalmic suspension with distinct ocular bioavailability and tolerability—critical for translational glaucoma models. Its 111-day RBC half-life enables systemic distribution studies; documented retinal blood-flow improvement supports vascular neuropathy research. With robust solid-state stability (3 yr at 25°C), it is ideal for stability-indicating method validation and impurity profiling. Choose brinzolamide for non-interchangeable, high-specificity CA-II inhibition.

Molecular Formula C12H21N3O5S3
Molecular Weight 383.5 g/mol
CAS No. 138890-50-3
Cat. No. B135381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrinzolamide
CAS138890-50-3
Synonyms(R)-4-(ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno(3,2-E)-1,2-thiazine-6-sulfonamide 1,1-dioxide
Azopt
brinzolamide
Molecular FormulaC12H21N3O5S3
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC
InChIInChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m0/s1
InChIKeyHCRKCZRJWPKOAR-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.13e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Brinzolamide (CAS 138890-50-3) Carbonic Anhydrase Inhibitor: Technical Specifications and Therapeutic Class Overview for Ophthalmic Research Procurement


Brinzolamide is a heterocyclic sulfonamide carbonic anhydrase inhibitor (CAI) indicated for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension [1]. It is a chiral compound, specifically the (4R)-enantiomer, formulated as a 1% ophthalmic suspension (marketed as Azopt®) [2]. Brinzolamide demonstrates high affinity and selectivity for the carbonic anhydrase II (CA-II) isoenzyme, which is the predominant CA isoform in the ciliary processes of the eye responsible for aqueous humor secretion [3].

Brinzolamide vs. Generic Dorzolamide and Other Topical CAIs: Why Direct Substitution is Not Supported by Quantitative Evidence


Despite belonging to the same class of topical carbonic anhydrase inhibitors, brinzolamide and dorzolamide are not interchangeable in clinical practice or research applications. Key differences exist in their formulation (suspension vs. solution), ocular bioavailability, pharmacokinetic tissue distribution, and tolerability profiles [1]. Furthermore, brinzolamide exhibits a distinct selectivity profile against CA isoenzymes and demonstrates a differentiated effect on ocular hemodynamics [2]. The evidence presented below quantifies these differences, demonstrating that brinzolamide cannot be considered a generic substitute for dorzolamide or other CAIs without compromising specific research or clinical outcomes [3].

Quantitative Differentiation of Brinzolamide: Comparative Data Against Dorzolamide, Timolol, and Brimonidine for Evidence-Based Procurement Decisions


CA-II Inhibition Potency: Brinzolamide vs. Dorzolamide and Other CAIs

Brinzolamide demonstrates sub-nanomolar affinity for the human carbonic anhydrase II (CA-II) enzyme, a key target in aqueous humor production. In vitro inhibition assays reveal a Ki of 0.13 nM and an IC50 of 3.19 nM for CA-II [1]. While a direct head-to-head comparison with dorzolamide's Ki value for CA-II is not provided in the same study, a structural and molecular docking study concluded that brinzolamide is a more potent inhibitor among the catalytically active CA isoforms compared to dorzolamide [2]. Furthermore, brinzolamide exhibits high selectivity for CA-II over CA-I (IC50 = ~1,365 nM), a selectivity ratio exceeding 425-fold [1].

Carbonic Anhydrase Inhibition Enzyme Kinetics Glaucoma Pharmacology

Clinical IOP-Lowering Efficacy: Brinzolamide Monotherapy vs. Dorzolamide Monotherapy

In a randomized controlled trial comparing brinzolamide 1% (twice daily) and dorzolamide 2% (three times daily) in patients with primary open-angle glaucoma (POAG) or ocular hypertension, both treatments produced clinically significant and equivalent lowering of intraocular pressure (IOP) [1]. The study concluded that brinzolamide 1% is better than dorzolamide 2% as monotherapy for initial treatment due to a lower side effect profile and equal efficacy [1]. A separate cross-over study quantified the effect on retinal blood flow, showing that brinzolamide treatment resulted in significantly fewer zero-flow pixels in the retina compared to dorzolamide (-6.41 vs. -0.452, p = 0.024), indicating a potential advantage in improving ocular microcirculation [2].

Intraocular Pressure Glaucoma Clinical Trial Comparative Efficacy

Solid-State Stability and Degradation Profile: Brinzolamide vs. Expected Formulation Stability Benchmarks

Brinzolamide demonstrates exceptional stability in the solid state, a critical parameter for pharmaceutical formulation and long-term storage. No assay trend, evidence of degradation products, or other significant changes were noted on materials stored for 3 years at 25°C/65% relative humidity, 6 months at 40°C/75% relative humidity, four weeks at 65°C, and under light cabinet conditions [1]. Under forced oxidative stress conditions at room temperature for 20 hours, brinzolamide yields four specific degradation products, including novel hydroxylamine and oxime species, which have been fully characterized and can serve as reference standards for impurity profiling [2].

Pharmaceutical Stability Formulation Development ICH Guidelines

Ocular Bioavailability and Pharmacokinetics: Brinzolamide vs. Dorzolamide and Other Topical Solutions

Following topical administration of a 1% brinzolamide suspension (500 μg dose), the absolute bioavailability in the aqueous humor is 0.10% based on AUC0-∞ [1]. This value is lower than the bioavailability observed for some other topical ophthalmic solutions [2]. A direct comparative pharmacokinetic study in pigmented rabbits showed that after a single topical dose, dorzolamide delivery (AUC0–24) to various ocular tissues was 2- to 9-fold higher than that of brinzolamide, with dorzolamide's Cmax being 2- to 5-fold greater [3]. However, brinzolamide's extensive distribution into red blood cells, due to its high CA-II affinity, results in a prolonged whole-blood half-life of approximately 111 days in humans, which is a unique pharmacokinetic feature [4].

Ocular Pharmacokinetics Bioavailability Ophthalmic Formulation

Fixed-Combination IOP-Lowering Efficacy: Brinzolamide/Timolol vs. Dorzolamide/Timolol

In a randomized Phase 3 study comparing fixed-dose combinations (FDC) in patients with primary open-angle glaucoma or ocular hypertension, the brinzolamide 1%/timolol 0.5% FDC demonstrated IOP reductions ranging from 6.55 to 8.36 mmHg, while the dorzolamide 2%/timolol 0.5% FDC produced reductions ranging from 5.37 to 7.55 mmHg [1]. A separate analysis concluded that the brinzolamide/timolol combination is more preferred and effective in lowering IOP than the dorzolamide/timolol combination [2].

Fixed-Dose Combination Adjunctive Therapy Glaucoma Management

Optimal Application Scenarios for Brinzolamide in Research, Formulation, and Clinical Investigation


Preclinical Pharmacology Studies Focusing on CA-II Inhibition and Ocular Hemodynamics

Brinzolamide is the preferred research tool for in vitro and in vivo studies requiring potent and selective CA-II inhibition. Its sub-nanomolar Ki (0.13 nM) and high selectivity for CA-II over CA-I (>425-fold) make it an ideal candidate for mechanistic studies of aqueous humor dynamics and for validating the role of CA-II in experimental glaucoma models [1]. Its documented effect on improving retinal blood flow (reducing zero-flow pixels) further positions it for investigations into the vascular components of glaucomatous optic neuropathy [2].

Development and Stability Testing of Ophthalmic Suspension Formulations

Due to its well-characterized solid-state stability profile (3 years at 25°C/65% RH, 6 months at 40°C/75% RH, 4 weeks at 65°C), brinzolamide is an excellent model compound for developing and validating stability-indicating analytical methods for ophthalmic suspensions [3]. The known oxidative degradation products can be used as reference standards for impurity profiling in formulation development and quality control [4].

Clinical Trials Evaluating Adjunctive or Fixed-Combination Therapies for Glaucoma

Brinzolamide is a key component in clinical research exploring new fixed-dose combinations for glaucoma management. Its proven efficacy in combination with timolol (6.55-8.36 mmHg IOP reduction) provides a strong evidence base for designing trials that compare novel adjunctive regimens or investigate triple-combination therapies [5]. Its lower side effect profile compared to dorzolamide supports its use in studies focused on long-term patient tolerability and adherence [6].

Ocular Pharmacokinetic and Bioavailability Studies

The unique pharmacokinetic properties of brinzolamide—specifically its low topical ocular bioavailability (0.10%) and exceptionally long whole-blood half-life (~111 days) due to extensive RBC partitioning—make it a valuable probe for studying ocular drug delivery barriers, formulation strategies to enhance bioavailability, and the systemic distribution of topical ophthalmic agents [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brinzolamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.